molecular formula C12H7Cl2F3N2O2 B2510942 5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 321848-48-0

5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B2510942
CAS RN: 321848-48-0
M. Wt: 339.1
InChI Key: CMSJMPQRMWUIIJ-UHFFFAOYSA-N
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Description

The compound "5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 of the ring. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of Vilsmeier-Haack reagent, as seen in the preparation of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . This method is a common approach to introduce aldehyde groups into heterocyclic compounds. The Vilsmeier-Haack reaction is also employed in the synthesis of other pyrazole derivatives, such as those derived from 5,7-dichloro-1,3-benzoxazole and 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic methods, including NMR and X-ray crystallography. For instance, the structure of an intermediate in the synthesis of pyrazole derivatives was confirmed by X-ray crystallography . The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde revealed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cross-coupling reactions such as the Sonogashira-type reactions, which are used to synthesize pyrazolo[4,3-c]pyridines . These reactions demonstrate the versatility of pyrazole carbaldehydes as intermediates for the synthesis of more complex heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied using different spectroscopic techniques. For example, the infrared and Raman spectra can provide information about the vibrational frequencies and structural properties of the compounds . The solvatochromic behavior of these compounds can be investigated to understand their photophysical properties in different solvents . Additionally, computational methods such as DFT calculations can be used to predict the molecular geometry and electronic properties, which are often in good agreement with experimental data .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Hu et al. (2010) discusses the synthesis of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent. They confirmed the structures of these compounds through elemental analysis, NMR, and X-ray crystallography (Hu, Ge, Ding, & Zhang, 2010).
  • Kumar et al. (2019) researched the conversion of substituted 5-aryloxypyrazolecarbaldehydes into reduced 3,4'-bipyrazoles. They reported on the synthesis, characterization, and the structures of four precursors and two products, highlighting their supramolecular assembly in various dimensions (Kumar et al., 2019).

Application in Antimicrobial Agents

  • Bhat et al. (2016) synthesized a new series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds. These compounds displayed broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

Catalytic and Chemical Reaction Studies

  • Palka et al. (2014) presented a straightforward synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. They utilized microwave-assisted treatment in their methodology, demonstrating the versatility of such compounds in chemical reactions (Palka, Di Capua, Anzini, Vilkauskaitė, Šačkus, & Holzer, 2014).

Sonodynamic Therapy

  • Osipova et al. (2016) synthesized ferrocenyl-containing heterocyclic derivatives of 5-(4-aminophenyl)-10,15,20-triphenylporphyrin for sonodynamic therapy. Their study highlights the potential of these compounds in medical applications, particularly in the treatment of Staphylococcus aureus under ultrasonic irradiation (Osipova, Rodionov, Belousov, Il’in, Nikolaev, Gopin, Mazina, & Simenel, 2016).

properties

IUPAC Name

5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F3N2O2/c1-19-11(7(5-20)10(18-19)12(15,16)17)21-9-3-2-6(13)4-8(9)14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSJMPQRMWUIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=O)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

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